
3-Bromo-4-methyl-N-(1-methylcyclopropyl)benzamide
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Overview
Description
3-Bromo-4-methyl-N-(1-methylcyclopropyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a bromine atom at the third position and a methyl group at the fourth position on the benzene ring, along with an N-(1-methylcyclopropyl) substituent on the amide nitrogen. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-methyl-N-(1-methylcyclopropyl)benzamide typically involves the following steps:
Methylation: The methyl group at the fourth position can be introduced via Friedel-Crafts alkylation using methyl chloride (CH3Cl) and a Lewis acid catalyst like aluminum chloride (AlCl3).
Amidation: The final step involves the formation of the amide bond by reacting the brominated and methylated benzene derivative with 1-methylcyclopropylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-methyl-N-(1-methylcyclopropyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-4-methyl-N-(1-methylcyclopropyl)benzamide is utilized in several scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-methyl-N-(1-methylcyclopropyl)benzamide involves its interaction with specific molecular targets. The bromine and methyl groups on the benzene ring, along with the cyclopropyl moiety, contribute to its binding affinity and specificity. The compound can inhibit certain enzymes or receptors by forming stable complexes, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-methyl-N-(1-methylcyclopropyl)benzamide
- 3-Bromo-4-methyl-N-(1-cyclopropyl)benzamide
- 3-Bromo-4-methyl-N-(1-methylcyclopropyl)benzenesulfonamide
Uniqueness
3-Bromo-4-methyl-N-(1-methylcyclopropyl)benzamide is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. The presence of the bromine atom and the cyclopropyl group enhances its reactivity and potential as a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-bromo-4-methyl-N-(1-methylcyclopropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-8-3-4-9(7-10(8)13)11(15)14-12(2)5-6-12/h3-4,7H,5-6H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSRLJPHFVVECQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2(CC2)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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